molecular formula C18H17F3N2O4S B2980761 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448043-74-0

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2980761
CAS No.: 1448043-74-0
M. Wt: 414.4
InChI Key: JRGZGSHDOUSAFV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a 1-methyl-1H-indole group and a trifluoromethoxy phenyl ring, structural motifs commonly associated with significant biological activity in medicinal chemistry. Compounds within the benzenesulfonamide class have been extensively investigated for their potential as modulators of nuclear receptors, such as the Liver X Receptor (LXR) . Tertiary sulfonamides, which share a structural similarity with this compound, have been identified as potent cell-active antagonists for these targets, providing a valuable tool for probing related metabolic pathways and gene regulation in a research setting . Furthermore, benzenesulfonamide scaffolds are recognized for their relevance in antiviral research, particularly in the development of agents against influenza and other viruses, highlighting the versatility of this chemical class in infectious disease studies . The presence of the indole moiety, a common feature in many bioactive natural products and pharmaceuticals, may contribute to interactions with various enzymatic systems. This product is provided for chemical and biological research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-23-11-15(14-4-2-3-5-16(14)23)17(24)10-22-28(25,26)13-8-6-12(7-9-13)27-18(19,20)21/h2-9,11,17,22,24H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGZGSHDOUSAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24_{24}H29_{29}N3_3O5_5S
  • Molecular Weight : 439.5 g/mol

Structural Characteristics

The compound features:

  • An indole moiety which is known for its diverse biological activities.
  • A trifluoromethoxy group that enhances lipophilicity and biological activity.
  • A sulfonamide group that is critical for its interaction with biological targets.

Antitumor Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that related indole derivatives effectively inhibited tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Activity

Sulfonamide derivatives are traditionally recognized for their antibacterial properties. This compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Potency

CompoundMIC (μg/mL)Target Bacteria
Sulfonamide A0.008S. pneumoniae
Sulfonamide B0.03Staphylococcus aureus
This compoundTBDTBD

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar sulfonamides inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Cellular Uptake : Enhanced cellular uptake due to the lipophilic trifluoromethoxy group may increase efficacy against resistant strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

  • Absorption : High lipophilicity may facilitate oral bioavailability.
  • Metabolism : Likely metabolized in the liver; however, specific metabolic pathways need elucidation.
  • Excretion : Primarily renal; monitoring renal function is advisable during therapy.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents on Indole Benzenesulfonamide Substituent Pharmacological Notes
Target Compound : N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide C₁₉H₁₈F₃N₂O₄S 1-methylindol-3-yl 4-(trifluoromethoxy) Potential β₃-adrenoceptor agonist (inferred from indole-sulfonamide hybrids) .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide () C₂₅H₂₂FN₃O₂ 1H-indol-3-yl N/A (amide linkage) Focus on anti-inflammatory applications; lacks sulfonamide group .
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide () C₂₁H₂₁N₃O₄S 1-methylindol-5-yl 4-(2-methyloxazol-4-yl) Oxazole substituent may enhance metabolic stability compared to trifluoromethoxy .
4-methyl-N-(2-phenyl-2-(2-phenyl-6-(trifluoromethyl)-1H-indol-3-yl)ethyl)benzenesulfonamide () C₃₁H₂₆F₃N₂O₂S 2-phenyl-6-(trifluoromethyl)-indol-3-yl 4-methyl Bulky substituents reduce solubility but may improve receptor selectivity .
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide () C₂₅H₁₈ClF₃N₂O₅S 5-methoxy-1-(4-chlorobenzoyl)indol-3-yl 4-(trifluoromethyl) Enhanced electron-withdrawing effects (Cl, CF₃) improve binding to sulfonamide-targeted enzymes .

Challenges in Drug Development

  • Selectivity: Compounds like the target face challenges in achieving β₃-adrenoceptor selectivity over β₁/β₂ subtypes, as observed in earlier agonists (e.g., CGP 12177) .
  • Human vs. Rodent Efficacy: Structural differences in β₃-adrenoceptors between species () may limit translational success unless human-specific analogs are developed .

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